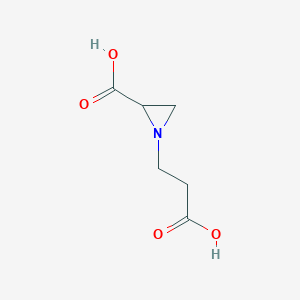

1-(2-Carboxyethyl)aziridine-2-carboxylic acid

Description

1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a strained aziridine ring (three-membered C-N-C ring) substituted with two carboxylic acid groups: one at the C2 position of the aziridine ring and another via a carboxyethyl side chain at the N1 position. The strained aziridine ring facilitates regio- and stereoselective ring-opening reactions, enabling its use as a versatile synthon for amino acids and heterocycles .

Properties

CAS No. |

223522-38-1 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

1-(2-carboxyethyl)aziridine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) |

InChI Key |

TXNWLQHSEQGNEE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2,3-Dihalopropionic Acid Derivatives

A patent by EP0191462A1 describes the synthesis of aziridine-2-carboxylic acid salts via cyclization of 2,3-dihalopropionic acid derivatives. For the target compound, a modified precursor such as 2,3-dibromo-4-carboxybutyric acid is reacted with ammonia under alkaline conditions. The mechanism proceeds via double nucleophilic substitution, where ammonia displaces halogen atoms to form the aziridine ring (Fig. 1).

Reaction Conditions :

-

Substrate : 2,3-Dibromo-4-carboxybutyric acid

-

Base : Calcium hydroxide (Ca(OH)₂) or barium hydroxide (Ba(OH)₂)

-

Temperature : 50–150°C

-

Time : 30 minutes to 50 hours

This method yields 60–75% of the calcium or barium salt, which is subsequently acidified to isolate the free carboxylic acid.

Alkylation of Aziridine-2-Carboxylic Acid

Post-synthetic alkylation of aziridine-2-carboxylic acid introduces the 2-carboxyethyl group at the nitrogen center. This two-step approach avoids the challenges of direct cyclization with pre-installed substituents.

Michael Addition with Ethyl Acrylate

Aziridine-2-carboxylic acid reacts with ethyl acrylate in a Michael addition, followed by ester hydrolysis. The strained aziridine ring facilitates nucleophilic attack at the nitrogen, forming 1-(2-ethoxycarbonylethyl)aziridine-2-carboxylic acid. Acidic or basic hydrolysis then converts the ester to a carboxylic acid.

Optimization Challenges :

-

Ring Stability : The aziridine ring may undergo undesired ring-opening under strong acidic or basic conditions.

-

Stereochemical Control : Chiral centers require careful protection-deprotection strategies to prevent racemization.

Chiral Resolution of Racemic Mixtures

Given the compound’s chirality, enantioselective synthesis or resolution is critical. A method adapted from CN103467350A for (S)-azetidine-2-carboxylic acid involves:

Diastereomeric Salt Formation

1-Benzyl-1-(2-carboxyethyl)aziridine-2-carboxylic acid is reacted with D-α-phenylethylamine to form diastereomeric salts. These salts are separated via fractional crystallization, and debenzylation with palladium-carbon yields the enantiopure product.

Key Parameters :

-

Solvent : Ethanol or acetonitrile

-

Catalyst : 5–10% palladium-carbon

-

Hydrogen Pressure : 2 MPa

-

Yield : 37.8% after crystallization; 81.9% post-debenzylation.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 60–75% | >95% | One-pot synthesis; scalable | Requires halogenated precursors |

| Alkylation | 40–55% | >90% | Modular approach | Risk of ring-opening; multi-step process |

| Chiral Resolution | 30–40% | >98% ee | High enantiopurity | Low overall yield; expensive resolving agents |

Industrial-Scale Purification

The EP0191462A1 patent highlights cation-exchange chromatography for purifying aziridine-2-carboxylic acid salts. A strongly acidic cation exchanger (e.g., sulfonated polystyrene) separates the target compound from inorganic salts, achieving >99% purity .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective cleavage with nucleophiles due to ring strain and electron-withdrawing carboxyl groups.

Thiol-Mediated Ring Opening

-

Reaction with thiols (e.g., cysteine residues in enzymes) proceeds via nucleophilic attack at the less substituted carbon (C2), yielding β-amino thioethers.

-

Kinetic studies show a second-order rate constant of for papain inhibition, outperforming N-ethylmaleimide (NEM) in specificity .

Ammonia and Amines

-

Hydrazine opens the aziridine ring to form hydrazides, which further react with ketones to yield 1,3,4-triazabicyclo[4.1.0]heptan-5-ones .

-

Alkylamines induce ring opening to generate β-amino esters or amides, stabilized by carboxylate anions .

Example Reaction with Benzyl Bromide

Electrophilic Additions and Cyclizations

The carboxyl groups facilitate electrophilic interactions, enabling cyclization and functionalization.

Reactions with Aldehydes/Ketones

-

Condensation with aldehydes forms hydrazones or aziridinocarbinols, depending on conditions .

-

Cyclohexanone reacts with hydrazides derived from the compound to yield bicyclic triazabicycloheptanones .

Vilsmeier Reagent Reactions

-

Treatment with Vilsmeier reagent (DMF/oxalyl chloride) produces morpholin-2,3,5-trionones or β-lactams via electrophilic cyclization .

Reductive Cleavage Pathways

Samarium diiodide () selectively reduces the aziridine ring to form β-amino esters.

Reductive Ring-Opening with SmI₂

| Aziridine Substituent | Protecting Group (PG) | Product Ratio (C–N:C–C Cleavage) | Yield (C–N Product) | Source |

|---|---|---|---|---|

| cis-Phenyl | Boc | 1.4:1 | 55% | |

| trans-Phenyl | Boc | 6.7:1 | 85% | |

| cis-Cyclohexyl | Ts | >99:1 | 93% |

The stereochemistry of the aziridine (cis vs. trans) strongly influences product distribution .

Aza-Darzens Reaction

-

Chiral -phosphonyl imines react with β-bromo enolates to form aziridine-2-carboxylic esters with >99:1 diastereoselectivity .

-

Example: Synthesis of -3-phenylaziridine-2-carboxylate (87% yield) .

Enantioselective Biotransformations

Scientific Research Applications

Medicinal Chemistry

1-(2-Carboxyethyl)aziridine-2-carboxylic acid has shown potential in the development of novel pharmaceuticals. Its derivatives are being investigated for various therapeutic applications:

- Antineoplastic Activity : Salts of aziridine-2-carboxylic acid have demonstrated antitumor properties. For instance, the calcium salt of aziridine-2-carboxylic acid has been identified as a precursor for synthesizing amino acids like serine, which are crucial in cancer treatment strategies .

- Anticonvulsant Properties : Research indicates that derivatives of aziridine-2-carboxylic acid can act as anticonvulsants. A study reported that primary amino acid derivatives derived from this compound exhibited significant anticonvulsant activity in rodent models, surpassing several clinical antiepileptic drugs .

Case Study: Anticancer Activity

A study on aziridine-containing compounds revealed that they could selectively target cancer cells while sparing normal cells. The mechanism involves the aziridine ring's reactivity, allowing it to form covalent bonds with cellular targets, thus inhibiting their function and leading to cell death .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Chiral Compounds : 1-(2-Carboxyethyl)aziridine-2-carboxylic acid is utilized in asymmetric synthesis processes. For example, it can be transformed into chiral aziridine-2-carboxylic esters through diastereoselective reactions, yielding products with high enantiomeric purity .

- Peptide Modification : Its electrophilic nature allows for site-selective modifications in peptide synthesis. Aziridine derivatives can be incorporated into peptides to create complex structures that are useful for drug development .

Data Table: Synthesis Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Diastereoselective Synthesis | 51–87 | |

| Chiral Aziridine Esters | >99:1 diastereoselectivity |

Biochemical Applications

The unique reactivity of the aziridine ring makes it a valuable tool in biochemistry:

- Irreversible Inhibitors : The compound has been analyzed for its potential as an irreversible inhibitor of cysteine proteinases. The aziridine moiety's susceptibility to nucleophilic attack allows for the design of specific inhibitors that could be used in therapeutic applications against diseases involving cysteine proteases .

- Functionalized Amino Acids : Derivatives of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid have been explored as functionalized amino acids (FAAs), which exhibit various biological activities including neuroprotective effects .

Case Study: Peptide Synthesis

A solid-phase peptide synthesis method incorporating aziridine residues has been developed, enabling rapid generation of peptides with site-selective conjugation capabilities. This approach facilitates the creation of complex thioglycoconjugates necessary for various biochemical applications .

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity leads to the ring-opening reactions that generate alkylated products. The compound can selectively alkylate thiol groups of proteins, which is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

2-(4-Amino-4-Carboxybutyl)aziridine-2-Carboxylic Acid

- Structure: Aziridine ring substituted with a carboxylic acid at C2 and a 4-amino-4-carboxybutyl chain at N1.

- Activity: Irreversible inhibitor of diaminopimelic acid epimerase, another enzyme in bacterial cell wall synthesis.

- Key Difference: The elongated 4-amino-4-carboxybutyl side chain enhances specificity for diaminopimelic acid epimerase over glutamate racemase, highlighting the role of side-chain length in enzyme targeting .

3-Arylaziridine-2-Carboxylic Acid Derivatives

- Structure : Aziridine ring with a carboxylic acid at C2 and an aryl group (e.g., phenyl, substituted phenyl) at C3.

- Key Difference : The aryl group introduces π-π interactions with biological targets, enabling anticancer mechanisms distinct from carboxyethyl-substituted derivatives .

Acyl Derivatives of Aziridine-2-Carboxylic Acid

- Structure : Aziridine-2-carboxylic acid functionalized with acyl groups (e.g., benzoyl, acetyl).

- Activity : Weak to moderate inhibitors of protein disulfide isomerase A1 (PDIA1), a target in cancer and neurodegenerative diseases.

- Key Difference : Acyl groups reduce ring strain, decreasing electrophilicity and enzymatic inhibition potency compared to carboxyethyl-substituted analogs .

Comparison with Non-Aziridine Heterocyclic Carboxylic Acids

Thiazolidine-2-Carboxylic Acid

- Structure : Five-membered ring containing nitrogen and sulfur.

- Activity: Substrate for D-amino acid oxidase; used in peptide synthesis and as a metal chelator.

- Key Difference : The thiazolidine ring is less strained, favoring isomerization over irreversible enzyme inhibition .

Azetidine-2-Carboxylic Acid

- Structure : Four-membered saturated ring with nitrogen.

- Activity : Mimics proline in collagen synthesis, inducing metabolic disruptions in plants and animals.

- Key Difference : Larger ring size reduces reactivity compared to aziridines, limiting its use in ring-opening syntheses .

Data Tables

Table 1: Structural and Functional Comparison of Aziridine Derivatives

Biological Activity

1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique aziridine ring structure and dual carboxylic acid functionalities. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid is , featuring an aziridine ring, which is a three-membered cyclic amine, and two carboxylic acid groups. The structural characteristics contribute to its reactivity and interactions within biological systems, making it a candidate for various pharmacological applications.

Research indicates that 1-(2-Carboxyethyl)aziridine-2-carboxylic acid functions primarily through enzyme inhibition . Notably, it irreversibly inhibits glutamate racemase by alkylating the enzyme, which plays a critical role in amino acid metabolism. This inhibition suggests potential applications in developing enzyme inhibitors for therapeutic purposes, particularly in treating neurological disorders where glutamate metabolism is disrupted.

Biological Activity Overview

1-(2-Carboxyethyl)aziridine-2-carboxylic acid exhibits several biological activities:

- Enzyme Inhibition : The compound's ability to inhibit glutamate racemase indicates its potential as a lead compound for pharmacological development.

- Cytotoxicity : Preliminary studies suggest that derivatives of aziridine compounds, including this one, may exhibit cytotoxic effects on various cancer cell lines, although specific data on this compound's cytotoxicity remains limited .

- Antimicrobial Activity : Some aziridine derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that 1-(2-Carboxyethyl)aziridine-2-carboxylic acid may possess similar activities.

Enzyme Inhibition Studies

A study highlighted the irreversible inhibition of glutamate racemase by 1-(2-Carboxyethyl)aziridine-2-carboxylic acid. The mechanism involves the formation of a covalent bond with the enzyme, leading to permanent inactivation. This finding underscores the compound's potential utility in drug design aimed at modulating glutamate levels in pathological conditions.

Cytotoxicity Assessments

While specific cytotoxicity data for 1-(2-Carboxyethyl)aziridine-2-carboxylic acid are sparse, related aziridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, aziridines have been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Further research is needed to elucidate the specific cytotoxic profile of this compound.

Antimicrobial Efficacy

Aziridines have been noted for their antimicrobial properties. In related studies, certain aziridine derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The unique structure of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid may confer similar antimicrobial activity, warranting further investigation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Aziridine-2-carboxylic acid | Heterocyclic amine | Contains a single carboxylic group; less reactive. |

| 3-Arylaziridine-2-carboxylic acids | Substituted heterocycles | Exhibits varied biological activities including anticancer. |

| β-Amino acids (general class) | Amino acids | Share amino functionality; broader biological roles. |

The dual carboxylate functionality combined with the aziridine ring structure of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid enhances its potential reactivity and biological interactions compared to simpler aziridines.

Q & A

Q. What experimental controls are critical when assessing off-target effects in cellular assays?

- Methodological Answer : Include:

- Negative controls : Inactive enantiomers (e.g., (2S)-configured analog) to confirm stereospecificity .

- Rescue experiments : Co-treatment with excess substrate (D-glutamate) to reverse inhibition .

- Proteomic profiling : SILAC-based mass spectrometry identifies non-target proteins covalently modified by the inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.